![molecular formula C19H17N3O3 B2669924 N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(2-nitrophenyl)acetamide CAS No. 2093911-17-0](/img/structure/B2669924.png)
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(2-nitrophenyl)acetamide
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Overview
Description
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(2-nitrophenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(2-nitrophenyl)acetamide is not fully understood. However, it has been suggested that its biological activities are mediated through the inhibition of certain enzymes and receptors in the body.
Biochemical and Physiological Effects:
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(2-nitrophenyl)acetamide has been shown to have a wide range of biochemical and physiological effects. It has been found to exhibit antimicrobial activity against various bacterial and fungal strains. It has also been shown to have anticancer activity against different types of cancer cells, including breast, lung, and prostate cancer cells. Additionally, it has been found to possess anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(2-nitrophenyl)acetamide in lab experiments is its broad spectrum of biological activities. It can be used in various assays to investigate its antimicrobial, anticancer, anti-inflammatory, and analgesic properties. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the research and development of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(2-nitrophenyl)acetamide. One area of interest is the investigation of its potential use as a fluorescent probe for the detection of metal ions in biological systems. Another direction is the synthesis of analogs of this compound to improve its biological activities and reduce its toxicity. Furthermore, the development of novel drug delivery systems for this compound may enhance its therapeutic potential in various diseases.
Synthesis Methods
The synthesis of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(2-nitrophenyl)acetamide involves the reaction of 2-nitrobenzaldehyde with 2-cyano-1,2,3,4-tetrahydronaphthalene in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization to form the final product.
Scientific Research Applications
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(2-nitrophenyl)acetamide has been extensively studied for its potential applications in various fields of science. It has been found to exhibit promising antimicrobial, anticancer, anti-inflammatory, and analgesic activities. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
properties
IUPAC Name |
N-(2-cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-(2-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c20-13-19(10-9-14-5-1-2-7-16(14)12-19)21-18(23)11-15-6-3-4-8-17(15)22(24)25/h1-8H,9-12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCVZMCIOVTSPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(C#N)NC(=O)CC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(2-nitrophenyl)acetamide |
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